Keap1-Nrf2-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

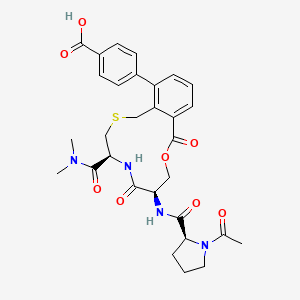

Molecular Formula |

C30H34N4O8S |

|---|---|

Molecular Weight |

610.7 g/mol |

IUPAC Name |

4-[(5S,8R)-8-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-5-(dimethylcarbamoyl)-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-trien-16-yl]benzoic acid |

InChI |

InChI=1S/C30H34N4O8S/c1-17(35)34-13-5-8-25(34)27(37)31-23-14-42-30(41)21-7-4-6-20(18-9-11-19(12-10-18)29(39)40)22(21)15-43-16-24(32-26(23)36)28(38)33(2)3/h4,6-7,9-12,23-25H,5,8,13-16H2,1-3H3,(H,31,37)(H,32,36)(H,39,40)/t23-,24-,25+/m1/s1 |

InChI Key |

RNGXYARCEQWNBD-SDHSZQHLSA-N |

Isomeric SMILES |

CC(=O)N1CCC[C@H]1C(=O)N[C@@H]2COC(=O)C3=CC=CC(=C3CSC[C@@H](NC2=O)C(=O)N(C)C)C4=CC=C(C=C4)C(=O)O |

Canonical SMILES |

CC(=O)N1CCCC1C(=O)NC2COC(=O)C3=CC=CC(=C3CSCC(NC2=O)C(=O)N(C)C)C4=CC=C(C=C4)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Structural Basis of Keap1-Nrf2 Protein-Protein Interaction Inhibition

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the structural basis for the inhibition of the Keap1-Nrf2 protein-protein interaction (PPI), a critical pathway in cellular defense against oxidative and electrophilic stress. While this guide focuses on the general principles and mechanisms of direct, non-covalent inhibitors, it should be noted that specific structural and quantitative data for the inhibitor "IN-6" are not available in the reviewed public literature. Therefore, this whitepaper will utilize data from well-characterized inhibitors to illustrate the core concepts, experimental methodologies, and structural features that define this therapeutic strategy.

The Keap1-Nrf2 Signaling Pathway: A Master Regulator of Cytoprotection

The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[1][2][3][4] The key proteins in this pathway are the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) and its cytosolic repressor protein, Keap1 (Kelch-like ECH-associated protein 1).[5]

Under normal, unstressed (basal) conditions, Keap1, which forms a homodimer, acts as a substrate adaptor for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex.[6][7][8] It binds to Nrf2 in the cytoplasm and facilitates its continuous ubiquitination and subsequent degradation by the 26S proteasome.[3][8][9] This process keeps the cellular levels of Nrf2 low.[8]

In response to oxidative or electrophilic stress, reactive cysteine sensors within Keap1 are modified.[5][8][10] This modification leads to a conformational change in the Keap1-CUL3 complex, which abrogates the ubiquitination of Nrf2.[5][11] As a result, newly synthesized Nrf2 is no longer targeted for degradation, allowing it to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[3][5][12][13] This transcriptional activation leads to the production of a battery of antioxidant and detoxification enzymes, bolstering the cell's defense against the stressor.[3][10]

Direct, non-covalent small-molecule inhibitors are designed to mimic the effect of oxidative stress by physically blocking the interaction between Keap1 and Nrf2, thereby stabilizing Nrf2 and activating the ARE-mediated gene expression cascade.[1][2]

Structural Basis of Keap1-Nrf2 Interaction and Inhibition

Nrf2 binds to the Kelch domain of Keap1 via two distinct motifs in its Neh2 domain: a high-affinity "ETGE" motif and a low-affinity "DLG" motif.[8][14] The "hinge and latch" model proposes that the simultaneous engagement of these two motifs by the Keap1 dimer is necessary for the proper orientation of Nrf2 for ubiquitination.[5]

Small-molecule inhibitors are designed to be competitive antagonists, binding directly to the Kelch domain at the same site as the high-affinity ETGE motif.[2] This binding event physically prevents the Keap1-Nrf2 protein-protein interaction, leading to Nrf2 stabilization.[11]

The Nrf2 binding pocket on the Kelch domain is a relatively shallow, positively charged surface area.[10][15] Key interactions typically involve hydrogen bonds with a series of serine residues (Ser508, Ser555, Ser602) and π-stacking interactions with arginine and tyrosine residues (e.g., Arg415, Tyr334, Tyr525).[16] Successful inhibitors often feature a core scaffold that occupies a central hydrophobic pocket and acidic moieties (like carboxylates or sulfonamides) that mimic the glutamic acid residues of the ETGE motif to form crucial hydrogen bonds.[16][17]

Quantitative Data for Exemplar Keap1-Nrf2 Inhibitors

While specific data for IN-6 is unavailable, the following table summarizes publicly available data for other well-characterized small-molecule inhibitors that target the Keap1 Kelch domain. This data is essential for structure-activity relationship (SAR) studies and for benchmarking novel compounds.

| Compound/Peptide | PDB ID | Binding Affinity (Kd) | Inhibition (IC50) | Assay Method | Reference |

| Nrf2-ETGE Peptide | 2FLU | ~5 nM | - | NMR | [7] |

| Peptide p222 | 5X54 | 10 µM (ITC), 77 µM (SPR) | 30 µM (TR-FRET) | ITC, SPR, TR-FRET | [8] |

| Unnamed Inhibitor | 4L7B | - | - | X-ray Crystallography | [10][15] |

| Unnamed Inhibitor | 5FZN | Nanomolar range | - | X-ray Crystallography | [18] |

Note: This table is representative and not exhaustive. Binding affinities and inhibition values are highly dependent on the specific assay conditions and constructs used.

Key Experimental Protocols

Determining the structural and functional basis of a novel inhibitor like IN-6 requires a suite of biophysical and biochemical experiments. The workflows for these core experiments are outlined below.

Workflow for Structure Determination via X-ray Crystallography

This process is the gold standard for elucidating the precise binding mode of an inhibitor at atomic resolution.

Detailed Methodologies:

-

Protein Expression and Purification:

-

Construct: The human Keap1 Kelch domain (e.g., residues 321-609) is cloned into an expression vector (e.g., pET-based vector) with a purification tag (e.g., N-terminal His6-tag).

-

Expression: The vector is transformed into a suitable E. coli strain like BL21(DE3).[19] Expression is induced with IPTG at a low temperature (e.g., 18°C) overnight to enhance protein solubility.

-

Purification: Cells are lysed, and the protein is purified using Nickel-NTA affinity chromatography. The affinity tag is often cleaved (e.g., by TEV protease), followed by a second affinity column to remove the tag and uncleaved protein. The final step is size-exclusion chromatography to obtain a pure, monodisperse protein sample.

-

-

Crystallization:

-

Co-crystallization: The purified Keap1 Kelch protein is incubated with a molar excess (e.g., 3-5 fold) of the inhibitor (e.g., IN-6) for a set period before setting up crystallization trials.

-

Soaking: Alternatively, apo-Keap1 crystals are grown first and then transferred to a solution containing the inhibitor.[20]

-

Screening: Crystallization conditions are screened using vapor diffusion methods (sitting or hanging drop) with commercial screens. Conditions are then optimized to obtain diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[20]

-

Structure Solution: The structure is typically solved by molecular replacement using a previously determined Keap1 structure (e.g., PDB: 4IQK) as a search model. The inhibitor is then manually built into the resulting electron density map, and the entire complex is refined.[17]

-

Workflow for Binding Affinity Determination via Fluorescence Polarization (FP)

FP is a common high-throughput assay used to quantify the binding affinity between Keap1 and an inhibitor.[2][12] It measures the disruption of the Keap1-Nrf2 peptide interaction.

Detailed Protocol:

-

Principle: A short Nrf2 peptide (containing the ETGE motif) is labeled with a fluorophore (e.g., FAM). When this peptide is free in solution, it tumbles rapidly, resulting in low fluorescence polarization. When bound to the much larger Keap1 protein, its tumbling slows dramatically, leading to high polarization.[2] An inhibitor competes with the fluorescent peptide for binding to Keap1, causing a decrease in polarization.[12]

-

Reagents:

-

Purified Keap1 Kelch domain protein.

-

Fluorescently labeled Nrf2 peptide (e.g., FAM-AFTDEETGE-CONH2).

-

Test inhibitor (e.g., IN-6) serially diluted.

-

Assay Buffer (e.g., PBS with 0.01% Tween-20).

-

-

Procedure:

-

In a 96- or 384-well black plate, add assay buffer, the serially diluted inhibitor, and a fixed concentration of Keap1 protein.

-

Add a fixed concentration of the fluorescent Nrf2 peptide to all wells to initiate the binding reaction.[13]

-

Include controls for high polarization (Keap1 + peptide, no inhibitor) and low polarization (peptide only, no Keap1).

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to reach binding equilibrium.[12]

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters (e.g., excitation ~485 nm, emission ~528 nm for FAM).[12][13]

-

-

Data Analysis: The raw polarization data is converted to percent inhibition. The IC50 value (the concentration of inhibitor required to displace 50% of the bound peptide) is determined by fitting the data to a dose-response curve.

Logical Relationship: Competitive Inhibition

The mechanism of action for direct Keap1-Nrf2 PPI inhibitors is competitive inhibition. The inhibitor and the Nrf2 protein directly compete for the same binding site on the Keap1 Kelch domain. The binding of the inhibitor physically occludes the binding of Nrf2.

Conclusion

The Keap1-Nrf2 pathway is a validated and highly pursued target for therapeutic intervention in diseases involving oxidative stress and inflammation.[10] The development of small-molecule inhibitors that directly and non-covalently block the Keap1-Nrf2 PPI offers a promising strategy with potential for high selectivity.[1][2] The structural elucidation of how these inhibitors bind to the Kelch domain of Keap1 is paramount for rational drug design and optimization. By using established methodologies such as X-ray crystallography and fluorescence polarization assays, researchers can characterize the binding mode, affinity, and mechanism of novel inhibitors like IN-6, paving the way for the development of potent and selective therapeutics that harness the body's own cytoprotective machinery.

References

- 1. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 5. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis of Keap1 interactions with Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural basis of Keap1 interactions with Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. westbioscience.com [westbioscience.com]

- 14. Advances in KEAP1-based PROTACs as emerging therapeutic modalities: Structural basis and progress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. rcsb.org [rcsb.org]

- 19. rcsb.org [rcsb.org]

- 20. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]

Keap1-Nrf2-IN-6 and Nrf2 nuclear translocation

An In-depth Technical Guide on Keap1-Nrf2-IN-6 and Nrf2 Nuclear Translocation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation, effectively keeping its levels low.[4][5][6] The emergence of small molecule inhibitors that disrupt the Keap1-Nrf2 protein-protein interaction (PPI) presents a promising therapeutic strategy for a host of diseases characterized by oxidative stress. This technical guide provides a comprehensive overview of a potent, selective, and non-covalent inhibitor, this compound. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in the field of drug discovery and development focused on the Keap1-Nrf2 axis.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is the primary regulator of cytoprotective responses to various cellular stresses.[1][2] Nrf2 is a transcription factor that controls the expression of a wide array of antioxidant and detoxification genes.[4][7] Its activity is tightly regulated by Keap1, a substrate adaptor protein for a Cullin3-based E3 ubiquitin ligase complex.[4][5]

Under homeostatic conditions, a Keap1 homodimer sequesters Nrf2 in the cytoplasm by binding to two specific motifs, DLG and ETGE, in the Neh2 domain of Nrf2.[8][9] This interaction facilitates the polyubiquitination of Nrf2, marking it for rapid degradation by the 26S proteasome.[2] This process ensures that Nrf2 activity is kept at a low basal level.

In response to oxidative or electrophilic stress, reactive cysteines within Keap1 are modified. This modification leads to a conformational change in Keap1, which abrogates its ability to mediate Nrf2 ubiquitination.[1] As a result, newly synthesized Nrf2 is no longer targeted for degradation, allowing it to accumulate and translocate to the nucleus.[5][10] Within the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[11][12]

Mechanism of Action of this compound

This compound is a small molecule inhibitor designed to directly compete with the ETGE motif of Nrf2 for binding to the Kelch domain of Keap1. By occupying this binding pocket, this compound prevents the formation of the Keap1-Nrf2 complex, thereby inhibiting the ubiquitination and subsequent degradation of Nrf2. This leads to the stabilization and accumulation of Nrf2, followed by its translocation to the nucleus and the activation of ARE-dependent gene expression.

References

- 1. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 3. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. westbioscience.com [westbioscience.com]

- 8. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. raybiotech.com [raybiotech.com]

The Role of Direct Keap1-Nrf2 Protein-Protein Interaction Inhibitors in the Antioxidant Response: A Technical Guide Featuring IN-6

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for proteasomal degradation. In response to stress, this interaction is disrupted, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a suite of antioxidant and cytoprotective genes. Dysregulation of this pathway is implicated in numerous pathologies, making it a prime therapeutic target. A promising strategy involves the development of small molecules that directly inhibit the Keap1-Nrf2 protein-protein interaction (PPI), thereby activating the Nrf2-mediated antioxidant response. This guide provides a technical overview of this mechanism, using the potent, selective, macrocyclic inhibitor Keap1-Nrf2-IN-6 as a central example.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is the master regulator of the antioxidant response.[1][2]

-

Nrf2 (Nuclear factor erythroid 2-related factor 2): A transcription factor that binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.[2][3]

-

Keap1 (Kelch-like ECH-associated protein 1): A substrate adaptor protein for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex.[1][2] It acts as a cellular sensor for oxidative stress.

Under homeostatic (basal) conditions, Keap1 binds to Nrf2 in the cytoplasm, facilitating its continuous ubiquitination and subsequent degradation by the proteasome. This keeps Nrf2 levels low.[3]

Upon exposure to oxidative stress or electrophilic agents, reactive cysteine residues on Keap1 are modified. This modification induces a conformational change in Keap1, disrupting its ability to ubiquitinate Nrf2.[1] Consequently, newly synthesized Nrf2 bypasses degradation, stabilizes, and accumulates in the cytoplasm. It then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE, initiating the transcription of over 250 cytoprotective genes.[2]

Key Nrf2 Target Genes:

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A phase II detoxification enzyme that catalyzes the reduction of quinones, preventing them from participating in redox cycling and producing reactive oxygen species (ROS).

-

Heme oxygenase-1 (HMOX1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant or anti-inflammatory properties.

-

Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.

Therapeutic Strategy: Direct Inhibition of the Keap1-Nrf2 PPI

While early Nrf2 activators were often electrophilic compounds that covalently modify Keap1, this approach carries a risk of off-target effects.[1][3] A more targeted and potentially safer strategy is the development of small molecules that act as direct, non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction.[1][3][4] These inhibitors physically occupy the binding pocket on Keap1's Kelch domain where Nrf2 would normally bind, preventing Nrf2 sequestration and degradation without relying on chemical reactivity.[1]

This compound (referred to as compound 64 in its primary publication) is a potent and selective macrocyclic inhibitor designed to directly block the Keap1-Nrf2 PPI.[5]

Caption: Keap1-Nrf2 signaling under basal vs. inhibited conditions.

Quantitative Data for Keap1-Nrf2 PPI Inhibitors

The potency of direct inhibitors is typically characterized by their binding affinity (Kd) to Keap1 and their ability to disrupt the pre-formed Keap1-Nrf2 complex (IC50). Cellular activity is often measured by the concentration required to achieve a half-maximal response in a reporter gene assay (EC50).

| Compound | Assay Type | Value | Unit | Reference |

| This compound | TR-FRET (IC50) | 41 | nM | [5] |

| This compound | SPR (Kd) | 68 | nM | [5] |

| Compound 23 | DNA Damage (IC50) | 136 | nM | [6] |

| Compound 15 | FP (IC50) | 77 | nM | [6] |

| Compound 15 | TR-FRET (IC50) | 2.5 | nM | [6] |

| Compound 22 | FP (KD2) | 42.2 | nM | [6] |

| Compound 56 | FP (IC50) | 16.0 | nM | [6] |

| Compound 56 | SPR (Kd) | 3.07 | nM | [6] |

TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; SPR: Surface Plasmon Resonance; FP: Fluorescence Polarization.

Experimental Protocols

The discovery and characterization of Keap1-Nrf2 PPI inhibitors like IN-6 involve a cascade of biochemical and cell-based assays.

Caption: General experimental workflow for inhibitor validation.

Time-Resolved FRET (TR-FRET) for PPI Inhibition

This high-throughput assay measures the proximity between Keap1 and an Nrf2-derived peptide.[7][8] An energy donor (e.g., Terbium-labeled anti-His antibody bound to His-tagged Keap1) and an acceptor (e.g., FITC-labeled Nrf2 peptide) are used. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. A PPI inhibitor competes with the labeled peptide, reducing the FRET signal.

Protocol Outline:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% BSA).

-

Prepare serial dilutions of the test compound (e.g., IN-6) in assay buffer containing DMSO.

-

Prepare a solution of His-tagged Keap1 Kelch domain protein.

-

Prepare a solution of FITC-labeled Nrf2 peptide (e.g., 9-mer containing the ETGE motif).

-

Prepare a solution of Tb-labeled anti-His antibody.

-

-

Assay Procedure (384-well plate):

-

Add test compound dilutions to the wells. Include positive (no inhibitor) and negative (no Keap1) controls.

-

Add a pre-mixed solution of Keap1 protein and Tb-anti-His antibody to all wells except the negative control. Incubate briefly.

-

Add the FITC-Nrf2 peptide to all wells to initiate the binding reaction.

-

Incubate for a specified time (e.g., 60-120 minutes) at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission at ~495 nm (donor) and ~520 nm (acceptor).

-

Calculate the TR-FRET ratio (Emission520nm / Emission495nm).

-

-

Analysis:

-

Normalize the data to controls and plot the TR-FRET ratio against the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Nrf2 Nuclear Translocation via Immunofluorescence

This imaging-based assay visually confirms that the inhibitor causes Nrf2 to move from the cytoplasm to the nucleus.[9][10]

Protocol Outline:

-

Cell Culture:

-

Seed cells (e.g., A549, HepG2) onto glass coverslips in a multi-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Treat cells with the test compound (e.g., IN-6) at various concentrations for a specified time (e.g., 4-6 hours). Include a vehicle (DMSO) control.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Wash again with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Staining:

-

Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.

-

Incubate with a primary antibody against Nrf2 (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.

-

Wash three times with PBST.

-

Counterstain nuclei with DAPI for 5 minutes.

-

-

Imaging and Analysis:

-

Mount the coverslips onto microscope slides.

-

Acquire images using a fluorescence or confocal microscope.

-

Analyze the images to quantify the ratio of nuclear to cytoplasmic Nrf2 fluorescence intensity.

-

Western Blot for Nrf2 Target Gene Upregulation

This assay measures the increase in protein levels of Nrf2 targets like NQO1 and HMOX1, confirming downstream pathway activation.[11][12]

Protocol Outline:

-

Cell Lysis:

-

Plate and treat cells with the inhibitor as described for the immunofluorescence assay (typically for a longer duration, e.g., 12-24 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against NQO1, HMOX1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a digital imager or X-ray film.

-

Quantify the band intensities using image analysis software and normalize the target protein levels to the loading control.

-

Quantitative RT-PCR (qRT-PCR) for Target Gene mRNA Expression

This technique quantifies the upregulation of Nrf2 target gene mRNA levels, providing evidence of transcriptional activation.[13][14]

Protocol Outline:

-

Cell Treatment and RNA Extraction:

-

Treat cells with the inhibitor for a suitable time to capture peak mRNA expression (e.g., 6-12 hours).

-

Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) including a DNase treatment step to remove genomic DNA.

-

-

cDNA Synthesis:

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize complementary DNA (cDNA) from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.

-

-

Quantitative PCR:

-

Prepare a PCR master mix containing SYBR Green, forward and reverse primers for target genes (e.g., HMOX1, NQO1), and a housekeeping gene (e.g., GAPDH, ACTB).

-

Dispense the master mix and cDNA into a qPCR plate.

-

Run the reaction on a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each gene in each sample.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle-treated control.

-

Conclusion

The Keap1-Nrf2 pathway is a pivotal target for therapeutic intervention in diseases driven by oxidative stress. The development of direct, non-covalent PPI inhibitors like this compound represents a sophisticated and targeted approach to harness the cell's endogenous antioxidant machinery. The combination of high-throughput biochemical assays and robust cell-based validation methods outlined in this guide provides a clear framework for the discovery and characterization of novel Nrf2 activators, paving the way for new treatments for a wide range of debilitating diseases.

References

- 1. Importance of Binding Site Hydration and Flexibility Revealed When Optimizing a Macrocyclic Inhibitor of the Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]

- 4. Importance of Binding Site Hydration and Flexibility Revealed When Optimizing a Macrocyclic Inhibitor of the Keap1–Nrf2 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Preliminary Efficacy of Keap1-Nrf2-IN-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy of the Keap1-Nrf2 protein-protein interaction (PPI) inhibitor, Keap1-Nrf2-IN-6 (also referred to as compound 64). The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, making it a promising target for therapeutic intervention in a variety of diseases. This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Efficacy Data

This compound has been identified as a potent and selective inhibitor of the Keap1-Nrf2 PPI.[1] The key efficacy metrics reported in preliminary studies are summarized below.

| Metric | Value | Description | Reference |

| IC50 | 41 nM | The half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of the Keap1-Nrf2 interaction in a competitive binding assay. | --INVALID-LINK-- |

| Kd | 68 nM | The equilibrium dissociation constant, representing the affinity of this compound for the Keap1 protein. A lower Kd value indicates a higher binding affinity. | --INVALID-LINK-- |

Signaling Pathway and Mechanism of Action

Under normal physiological conditions, the Kelch-like ECH-associated protein 1 (Keap1) acts as a negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2. In the presence of oxidative or electrophilic stress, reactive cysteines within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, initiating their transcription.

This compound is a small molecule inhibitor that directly competes with Nrf2 for binding to the Kelch domain of Keap1. By occupying this binding site, the inhibitor prevents the Keap1-mediated ubiquitination and degradation of Nrf2. This leads to the stabilization and nuclear accumulation of Nrf2, resulting in the upregulation of ARE-dependent gene expression and an enhanced cellular antioxidant response.

Experimental Protocols

The determination of the IC50 and Kd values for this compound was likely achieved through the use of Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) assays, respectively. These are standard biophysical techniques for characterizing protein-ligand interactions.

Fluorescence Polarization (FP) Competition Assay for IC50 Determination

This assay measures the disruption of the Keap1-Nrf2 interaction by a competitive inhibitor.

Principle: A fluorescently labeled peptide derived from the Nrf2 binding motif (e.g., FITC-labeled Nrf2 peptide) is incubated with the Keap1 protein. When the small, fluorescently labeled peptide is unbound, it rotates rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger Keap1 protein, its rotation is slowed, leading to an increase in fluorescence polarization. In the presence of a competitive inhibitor like this compound, the fluorescent peptide is displaced from Keap1, resulting in a decrease in fluorescence polarization.

Generalized Protocol:

-

Reagents:

-

Recombinant human Keap1 protein (Kelch domain)

-

Fluorescently labeled Nrf2 peptide probe (e.g., FITC-9mer Nrf2 peptide)

-

This compound (or other test compounds)

-

Assay Buffer (e.g., HEPES-based buffer)

-

-

Procedure:

-

A fixed concentration of the Keap1 protein and the fluorescent Nrf2 peptide probe are added to the wells of a microplate.

-

A serial dilution of this compound is then added to the wells.

-

The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

-

The fluorescence polarization of each well is measured using a microplate reader equipped with appropriate filters.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of the inhibitor.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Surface Plasmon Resonance (SPR) for Kd Determination

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Principle: One of the binding partners (e.g., Keap1 protein) is immobilized on a sensor chip surface. A solution containing the other binding partner (the analyte, e.g., this compound) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

Generalized Protocol:

-

Immobilization:

-

The Keap1 protein is immobilized onto a sensor chip (e.g., a CM5 chip via amine coupling).

-

-

Binding Analysis:

-

A series of concentrations of this compound in a suitable running buffer are injected over the sensor surface.

-

The association of the inhibitor to Keap1 is monitored in real-time.

-

After the injection, the running buffer is flowed over the surface to monitor the dissociation of the inhibitor.

-

-

Data Analysis:

-

The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

-

The equilibrium dissociation constant (Kd) is then calculated as the ratio of the dissociation and association rate constants (Kd = kd/ka).

-

Conclusion and Future Directions

The preliminary data for this compound indicate that it is a highly potent inhibitor of the Keap1-Nrf2 protein-protein interaction. Its nanomolar IC50 and Kd values suggest strong binding affinity and efficient disruption of this key regulatory complex. These findings position this compound as a promising lead compound for the development of therapeutics targeting diseases associated with oxidative stress.

Further research should focus on:

-

Cellular Efficacy: Confirming the ability of this compound to activate the Nrf2 pathway in cellular models and induce the expression of downstream target genes.

-

Selectivity: Assessing the selectivity of this compound for Keap1 over other proteins to minimize off-target effects.

-

In Vivo Efficacy: Evaluating the pharmacokinetic properties and therapeutic efficacy of this compound in relevant animal models of disease.

-

Structural Biology: Elucidating the precise binding mode of this compound to the Keap1 Kelch domain through techniques such as X-ray crystallography to guide further structure-activity relationship (SAR) studies and lead optimization.

This technical guide provides a foundational understanding of the initial efficacy of this compound. The provided data and experimental context are intended to support further research and development efforts in the field of Keap1-Nrf2 modulation.

References

An In-Depth Technical Guide to the In Vitro Characterization of Keap1-Nrf2-IN-6

This technical guide provides a comprehensive overview of the in vitro characterization of Keap1-Nrf2-IN-6, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). This document is intended for researchers, scientists, and drug development professionals working on the Keap1-Nrf2 pathway, a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2]

The Keap1-Nrf2 signaling pathway is a primary regulator of cytoprotective responses to various stressors.[3][4] Under normal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent degradation by the proteasome.[1][2][3] This process maintains low intracellular levels of Nrf2. However, upon exposure to oxidative stress or electrophilic agents, this interaction is disrupted, leading to the accumulation of Nrf2, its translocation to the nucleus, and the subsequent transcription of antioxidant and cytoprotective genes.[1][5] Direct inhibition of the Keap1-Nrf2 PPI with small molecules like this compound represents a promising therapeutic strategy for conditions associated with oxidative stress.[6][7]

Quantitative Data Summary

This compound has been identified as a potent and selective inhibitor of the Keap1-Nrf2 protein-protein interaction.[8] The following table summarizes the key quantitative metrics reported for this compound.

| Parameter | Value | Description | Reference |

| IC50 | 41 nM | The half maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce the Keap1-Nrf2 interaction by 50%. | [8] |

| Kd | 68 nM | The dissociation constant, a measure of the binding affinity between this compound and its target, Keap1. A lower Kd value indicates a higher binding affinity. | [8] |

Signaling Pathway and Inhibitor Mechanism of Action

The following diagram illustrates the canonical Keap1-Nrf2 signaling pathway and the mechanism by which this compound activates this pathway. Under basal conditions, Keap1, as part of a Cul3-based E3 ubiquitin ligase complex, binds to Nrf2 and facilitates its ubiquitination and proteasomal degradation.[2][3] this compound acts by directly binding to Keap1, thereby preventing its interaction with Nrf2. This disruption of the PPI allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and activate the Antioxidant Response Element (ARE), leading to the transcription of a suite of protective genes.

Caption: The Keap1-Nrf2 signaling pathway and the mechanism of this compound.

Experimental Protocols

The in vitro characterization of this compound and similar inhibitors typically involves a series of biophysical and biochemical assays to determine binding affinity, inhibitory potency, and mechanism of action.

1. Fluorescence Polarization (FP) Assay for IC50 Determination

This assay is widely used to measure the disruption of the Keap1-Nrf2 interaction.

-

Principle: A small, fluorescently labeled peptide derived from the Nrf2 binding motif (e.g., FITC-labeled ETGE peptide) is used as a probe. When this probe is bound to the larger Keap1 protein, its rotation is slowed, resulting in a high fluorescence polarization value. When an inhibitor like this compound successfully competes with the peptide for binding to Keap1, the displaced fluorescent peptide tumbles more rapidly in solution, leading to a decrease in fluorescence polarization.

-

Methodology:

-

Recombinant human Keap1 protein (Kelch domain) is incubated with a fluorescently labeled Nrf2-derived peptide in an appropriate assay buffer.

-

Serial dilutions of this compound (or other test compounds) are added to the Keap1-peptide mixture.

-

The reaction is incubated to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader equipped with appropriate filters.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

2. Isothermal Titration Calorimetry (ITC) for Kd Determination

ITC is a label-free technique that directly measures the heat changes associated with a binding event, allowing for the determination of thermodynamic parameters, including the dissociation constant (Kd).

-

Principle: ITC measures the heat released or absorbed when a ligand (this compound) is titrated into a solution containing the target protein (Keap1). The resulting thermogram can be analyzed to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Methodology:

-

A solution of purified Keap1 protein is placed in the sample cell of the calorimeter.

-

A concentrated solution of this compound is loaded into the injection syringe.

-

The inhibitor solution is injected into the protein solution in small, precise aliquots.

-

The heat change associated with each injection is measured.

-

The data are integrated and plotted as heat change per mole of injectant versus the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the Kd.

-

3. Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is another label-free technique used to study the kinetics of biomolecular interactions in real-time.

-

Principle: One of the binding partners (e.g., Keap1) is immobilized on a sensor chip. A solution containing the other partner (this compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

-

Methodology:

-

Recombinant Keap1 protein is immobilized on a sensor chip.

-

A series of concentrations of this compound are injected over the sensor surface (association phase).

-

Buffer is then flowed over the surface to measure the dissociation of the complex (dissociation phase).

-

The sensorgrams (plots of SPR response versus time) are analyzed to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for a Fluorescence Polarization (FP) competition assay used to screen for and characterize Keap1-Nrf2 inhibitors.

Caption: Workflow for a Fluorescence Polarization (FP) competition assay.

References

- 1. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 4. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Keap1-independent Nrf2 regulation: A novel therapeutic target for treating kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide to the Binding Affinity of Keap1-Nrf2-IN-6 for Keap1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the inhibitor Keap1-Nrf2-IN-6 for its target protein, Keap1. It includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows.

Quantitative Binding Affinity Data

This compound is a potent and selective inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). The binding affinity has been characterized using multiple biophysical techniques, with the key quantitative data summarized in the table below.

| Parameter | Value | Assay Method | Reference |

| IC50 | 41 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | --INVALID-LINK-- |

| Kd | 68 nM | Surface Plasmon Resonance (SPR) | --INVALID-LINK-- |

Note: IC50 (Half-maximal inhibitory concentration) indicates the concentration of the inhibitor required to inhibit 50% of the biological activity. Kd (Dissociation constant) is an equilibrium constant that measures the propensity of a larger complex to separate (dissociate) into smaller components; a smaller Kd value indicates a higher binding affinity.

Keap1-Nrf2 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1. Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, thereby maintaining low intracellular levels of Nrf2. In response to oxidative or electrophilic stress, reactive cysteines in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective and antioxidant enzymes. Small molecule inhibitors, such as this compound, are designed to directly block the Keap1-Nrf2 interaction, mimicking the cellular stress response and leading to Nrf2 activation.

Experimental Protocols

The binding affinity of this compound for Keap1 was determined using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). While the primary publication for this compound does not provide exhaustive step-by-step protocols, the following are detailed, representative methodologies for commonly employed assays for characterizing Keap1-Nrf2 inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competition Assay

TR-FRET is a robust, homogeneous assay suitable for high-throughput screening of PPI inhibitors.

Principle: This assay measures the energy transfer between a donor fluorophore (e.g., Terbium-cryptate labeled anti-His antibody) bound to His-tagged Keap1 and an acceptor fluorophore (e.g., FITC) conjugated to an Nrf2-derived peptide. When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor disrupts the Keap1-Nrf2 interaction, separating the donor and acceptor and reducing the FRET signal.

Materials:

-

His-tagged Keap1 Kelch domain protein

-

FITC-labeled Nrf2 peptide (e.g., 9-mer containing the ETGE motif)

-

Tb-cryptate labeled anti-His antibody

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA)

-

384-well low-volume black plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add a pre-mixed solution of His-tagged Keap1 and Tb-labeled anti-His antibody to each well.

-

Add the FITC-labeled Nrf2 peptide to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET plate reader.

-

Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot against the inhibitor concentration to determine the IC50 value.

Fluorescence Polarization (FP) Competition Assay

FP is another homogeneous assay format widely used to study PPIs.

Principle: A small, fluorescently labeled Nrf2 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Keap1 protein, the tumbling rate slows down, leading to a high fluorescence polarization signal. A competitive inhibitor will displace the fluorescent peptide from Keap1, causing a decrease in the polarization signal.

Materials:

-

Keap1 Kelch domain protein

-

Fluorescently labeled Nrf2 peptide (e.g., FITC-9mer Nrf2 peptide amide)

-

Assay Buffer (e.g., 10 mM HEPES, pH 7.4)

-

384-well black, non-binding surface plates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add a solution of Keap1 Kelch domain protein to each well.

-

Add the fluorescently labeled Nrf2 peptide to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes), with gentle rocking and protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).

-

Plot the change in fluorescence polarization against the inhibitor concentration to determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a TR-FRET competition assay to determine the IC50 of a Keap1-Nrf2 inhibitor.

Methodological & Application

Application Notes and Protocols for Keap1-Nrf2-IN-6: A Potent Activator of the Nrf2 Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[1][2][3][4] Under basal conditions, the transcription factor Nrf2 is targeted for ubiquitination and subsequent proteasomal degradation by the Keap1-Cul3-E3 ligase complex.[1][2][5][6] This rapid turnover of Nrf2 prevents the unnecessary expression of its target genes.[1] However, upon exposure to oxidative stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts Nrf2 binding and inhibits its degradation.[1][2] Stabilized Nrf2 then translocates to the nucleus, heterodimerizes with small Maf proteins, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, including those involved in detoxification and antioxidant defense.[1][2][3][5][6]

Keap1-Nrf2-IN-6 is a potent, non-covalent, direct inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI).[1] By disrupting this interaction, this compound mimics the effects of oxidative stress, leading to the stabilization and nuclear accumulation of Nrf2, and subsequent activation of the ARE-driven gene expression. This application note provides detailed protocols for utilizing this compound to activate the Nrf2 pathway in a controlled and reproducible manner.

Data Presentation

The following table summarizes the quantitative data for this compound, a direct inhibitor of the Keap1-Nrf2 protein-protein interaction.

| Parameter | Value | Assay Method | Reference |

| IC50 | 28.6 nmol/L | Fluorescence Polarization (FP) Assay | [1] |

| Kd | 3.59 nmol/L | Fluorescence Polarization (FP) Assay | [1] |

Signaling Pathway and Mechanism of Action

The diagram below illustrates the Keap1-Nrf2 signaling pathway and the mechanism by which this compound activates Nrf2.

Caption: Keap1-Nrf2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Herein, we provide detailed protocols for two key experiments to assess the activity of this compound in activating the Nrf2 pathway.

ARE-Luciferase Reporter Assay

This assay is a widely used method to quantify the transcriptional activity of Nrf2 in response to an inducer.

a. Experimental Workflow

References

- 1. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 6. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determining Optimal Treatment Duration for Maximal Response of Keap1-Nrf2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[2][4] This process maintains low intracellular levels of Nrf2. In response to oxidative stress or therapeutic intervention with small molecule inhibitors, the Keap1-Nrf2 interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2.[5][6] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins.[3][7]

This document provides detailed application notes and protocols for determining the optimal treatment duration of a novel Keap1-Nrf2 protein-protein interaction (PPI) inhibitor, herein referred to as Keap1-Nrf2-IN-6, to achieve a maximal biological response. The protocols outlined below are designed to be adaptable for various cell-based assays and will guide researchers in establishing critical experimental parameters.

Keap1-Nrf2 Signaling Pathway

Under normal physiological conditions, two molecules of Keap1 bind to one molecule of Nrf2, facilitating its ubiquitination and degradation by the proteasome.[2] this compound is a hypothetical direct inhibitor of this protein-protein interaction. By binding to Keap1, it prevents the sequestration of Nrf2, leading to its accumulation, nuclear translocation, and subsequent activation of ARE-dependent gene expression.

References

- 1. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 2. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Time-Dependent Measurement of Nrf2-Regulated Antioxidant Response to Ionizing Radiation towards Identifying Potential Protein Biomarkers for Acute Radiation Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Keap1-Nrf2 Protein-Protein Interaction Inhibitors in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Note: Extensive searches for "Keap1-Nrf2-IN-6" did not yield specific information on this compound. Therefore, these application notes and protocols are based on the principles and data from published studies on other direct Keap1-Nrf2 protein-protein interaction (PPI) inhibitors and their application in neurodegenerative disease models. The provided data and protocols should be considered as a general guide and may require optimization for specific molecules.

Introduction

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, which are implicated in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).[1][2] Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[3] Oxidative stress modifies key cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a battery of cytoprotective genes.[4]

Directly inhibiting the protein-protein interaction (PPI) between Keap1 and Nrf2 with small molecules presents a promising therapeutic strategy to activate the Nrf2 pathway with high specificity and potentially fewer off-target effects compared to electrophilic Nrf2 activators.[5][6] This document provides an overview of the application of direct Keap1-Nrf2 PPI inhibitors in neurodegenerative disease models, including their mechanism of action, representative data, and detailed experimental protocols.

Mechanism of Action of Direct Keap1-Nrf2 PPI Inhibitors

Direct Keap1-Nrf2 PPI inhibitors are non-covalent binders that occupy the Nrf2 binding pocket on the Kelch domain of Keap1. This competitive binding physically blocks the interaction between Keap1 and the 'ETGE' and 'DLG' motifs of Nrf2, preventing Nrf2 ubiquitination and degradation.[7] The stabilized Nrf2 then accumulates in the cytoplasm and translocates to the nucleus, leading to the upregulation of antioxidant and cytoprotective genes.

Quantitative Data for Representative Keap1-Nrf2 PPI Inhibitors

The following table summarizes in vitro and in cell-based assay data for representative, published direct Keap1-Nrf2 PPI inhibitors. This data is provided for illustrative purposes and will vary for different compounds.

| Compound ID | Assay Type | Target | IC50 / Kd | Cell Line | EC50 (Nrf2 Activation) | Reference |

| Compound A | Fluorescence Polarization (FP) | Keap1-Nrf2 Interaction | IC50: 28.6 nM | - | - | [8] |

| Compound B | Isothermal Titration Calorimetry (ITC) | Keap1 Kelch domain | Kd: 3.59 nM | - | - | [8] |

| Compound C | ARE-Luciferase Reporter Assay | Nrf2 Transcriptional Activity | - | HEK293 | 12 µM | [9] |

| Compound D | qRT-PCR (NQO1 expression) | Nrf2 Target Gene Upregulation | - | HEK293 | Mid-high µM | [9] |

| Compound E | Co-Immunoprecipitation | Keap1-Nrf2 Interaction in cells | - | LO2 cells | - | [10] |

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of a direct Keap1-Nrf2 PPI inhibitor in cellular and animal models of neurodegenerative diseases.

In Vitro Keap1-Nrf2 Binding Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to determine the IC50 of a test compound for the Keap1-Nrf2 interaction.

Materials:

-

Recombinant human Keap1 Kelch domain protein

-

Fluorescently labeled peptide corresponding to the Nrf2 'ETGE' motif (e.g., FITC-labeled)

-

Test compound (Keap1-Nrf2 PPI inhibitor)

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

384-well, low-volume, black, round-bottom plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add Keap1 protein to a final concentration of 50 nM.

-

Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Add the fluorescently labeled Nrf2 peptide to a final concentration of 10 nM.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.

-

Plot the millipolarization (mP) values against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Nrf2 Activation Assay (Western Blot)

This protocol assesses the ability of a test compound to stabilize Nrf2 and promote its nuclear translocation in a neuronal cell line.

Cell Culture and Treatment:

-

Culture a relevant neuronal cell line (e.g., SH-SY5Y neuroblastoma cells) in appropriate media.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the Keap1-Nrf2 PPI inhibitor or vehicle control for a specified time (e.g., 4-6 hours).

Nuclear and Cytoplasmic Fractionation:

-

Wash the cells with ice-cold PBS and harvest by scraping.

-

Perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.

Western Blotting:

-

Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA assay.

-

Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalize the Nrf2 signal to a loading control (e.g., Lamin B1 for the nuclear fraction and GAPDH for the cytoplasmic fraction).

In Vivo Efficacy in a Neurodegenerative Disease Mouse Model

This protocol provides a general framework for evaluating a Keap1-Nrf2 PPI inhibitor in a mouse model of Alzheimer's disease (e.g., APP/PS1 transgenic mice).

Animals and Treatment:

-

Use age-matched APP/PS1 transgenic mice and wild-type littermates.

-

Administer the test compound or vehicle control via a suitable route (e.g., oral gavage) daily for a predetermined period (e.g., 3 months).

Behavioral Analysis:

-

Perform behavioral tests to assess cognitive function, such as the Morris water maze for spatial learning and memory and the Y-maze for working memory.

Tissue Processing and Biochemical Analysis:

-

At the end of the treatment period, euthanize the mice and perfuse with saline.

-

Harvest the brains and dissect the cortex and hippocampus.

-

Homogenize the brain tissue for biochemical analysis.

-

Western Blotting: Analyze the levels of Nrf2 and its downstream targets (e.g., HO-1, NQO1) to confirm target engagement.

-

ELISA: Quantify the levels of soluble and insoluble amyloid-beta (Aβ42) to assess the impact on AD pathology.

-

Immunohistochemistry: Perform staining of brain sections to visualize and quantify amyloid plaque deposition.

Conclusion

Direct inhibitors of the Keap1-Nrf2 protein-protein interaction represent a promising class of therapeutics for neurodegenerative diseases. By specifically activating the Nrf2-mediated antioxidant response, these compounds have the potential to mitigate the oxidative stress and neuroinflammation that contribute to neuronal damage. The protocols and data presented here provide a foundational framework for researchers to investigate the therapeutic potential of novel Keap1-Nrf2 PPI inhibitors in preclinical models of neurodegeneration. Careful optimization of experimental conditions and the use of appropriate disease models will be crucial for the successful translation of these promising compounds into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Direct Keap1-Nrf2 disruption as a potential therapeutic target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Employing Keap1-Nrf2-IN-6 in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under normal physiological conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[1][2] In the presence of oxidative stress, the interaction between Keap1 and Nrf2 is disrupted, leading to the stabilization and nuclear translocation of Nrf2.[2] Once in the nucleus, Nrf2 activates the transcription of a wide array of cytoprotective genes, including those involved in antioxidant defense and detoxification.[3]

In the context of cancer, the Keap1-Nrf2 pathway is often dysregulated.[4][5][6] Constitutive activation of Nrf2, due to mutations in Keap1 or Nrf2 itself, or through epigenetic mechanisms, can provide cancer cells with a growth and survival advantage.[4][5][6] This sustained Nrf2 activity can enhance chemoresistance and promote tumor progression.[4][7] Consequently, the inhibition of the Keap1-Nrf2 protein-protein interaction (PPI) has emerged as a promising therapeutic strategy to modulate the Nrf2 response in cancer.

Keap1-Nrf2-IN-6 is a potent and selective small molecule inhibitor of the Keap1-Nrf2 PPI.[6][8] This document provides detailed application notes and experimental protocols for the utilization of this compound in cancer cell line studies.

Mechanism of Action

This compound functions by directly binding to the Kelch domain of Keap1, the same domain that recognizes Nrf2. This competitive binding prevents the interaction between Keap1 and Nrf2, thereby inhibiting the Keap1-mediated ubiquitination and degradation of Nrf2. The resulting stabilization of Nrf2 leads to its accumulation and subsequent translocation to the nucleus, where it can modulate the expression of its target genes.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound.

| Parameter | Value | Reference |

| IC50 (Keap1-Nrf2 PPI) | 41 nM | [6][8] |

| Kd (Binding to Keap1) | 68 nM | [6][8] |

Note: Further studies are required to determine the IC50 values for cell viability in various cancer cell lines.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound in cancer cell lines.

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction

This assay quantitatively measures the inhibition of the Keap1-Nrf2 protein-protein interaction by this compound.

Materials:

-

Purified recombinant Keap1 Kelch domain protein

-

Fluorescently labeled Nrf2 peptide (e.g., FITC-conjugated peptide containing the ETGE motif)

-

Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)

-

This compound

-

384-well, low-volume, black, round-bottom plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the fluorescently labeled Nrf2 peptide to a final concentration of 1-10 nM.

-

Add the purified Keap1 Kelch domain protein to a final concentration that yields approximately 50-80% of the maximal polarization signal.

-

Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well clear or opaque-walled tissue culture plates

-

Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

-

For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at 570 nm.

-

For the CellTiter-Glo® assay, follow the manufacturer's instructions to measure luminescence.

-

Determine the IC50 value for cell viability.

Western Blot Analysis for Nrf2 and Target Protein Expression

This method is used to assess the effect of this compound on the protein levels of Nrf2 and its downstream targets (e.g., NQO1, HO-1).

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Nrf2, NQO1, HO-1, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at various concentrations and time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression

This technique is used to measure the changes in mRNA levels of Nrf2 target genes upon treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for Nrf2 target genes (e.g., NQO1, HMOX1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

Treat cells with this compound at various concentrations and time points.

-

Extract total RNA from the cells and assess its quality and quantity.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using the appropriate primers and master mix.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control and normalized to the housekeeping gene.

Experimental Workflow

The following diagram illustrates a typical workflow for studying the effects of this compound in cancer cell lines.

Conclusion

This compound is a valuable research tool for investigating the role of the Keap1-Nrf2 pathway in cancer biology. The protocols outlined in this document provide a framework for characterizing the cellular effects of this potent and selective inhibitor. By employing these methods, researchers can gain insights into the therapeutic potential of targeting the Keap1-Nrf2 interaction in various cancer types. Further investigations into the in vivo efficacy and safety of this compound are warranted to translate these preclinical findings into clinical applications.

References

- 1. raybiotech.com [raybiotech.com]

- 2. Activation of NRF2 by Nitrosative Agents and H2O2 Involves KEAP1 Disulfide Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Keap1: Nrf2 Inhibitor Screening Assay [bio-protocol.org]

- 5. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. abcam.com [abcam.com]

- 8. 2.2. Fluorescence polarization (FP) assay [bio-protocol.org]

Application Notes and Protocols for Keap1-Nrf2-IN-6 in Intestinal Barrier Function Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intestinal barrier is a critical component of gastrointestinal health, selectively permitting the absorption of nutrients while preventing the translocation of harmful intraluminal contents. Disruption of this barrier is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of cellular antioxidant and cytoprotective responses, playing a pivotal role in maintaining intestinal barrier integrity.[1][2][3][4]